molecular formula C16H13BrClN5 B4292455 5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4292455
M. Wt: 390.7 g/mol
InChI Key: JVWPBPKDZZDBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: These reactions involve the condensation of appropriate bromophenyl and chlorophenyl precursors with a tetrazolo[1,5-a]pyrimidine scaffold under acidic or basic conditions.

    Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product, often using catalysts to enhance reaction efficiency.

    Oxidative Coupling: This method involves the coupling of bromophenyl and chlorophenyl groups to the tetrazolo[1,5-a]pyrimidine core using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often used in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
  • Imidazo[1,2-a]pyridines
  • Tetrazolo[1,5-a]pyridines

Uniqueness

5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both bromophenyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-7-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5/c17-12-5-1-10(2-6-12)14-9-15(11-3-7-13(18)8-4-11)23-16(19-14)20-21-22-23/h1-8,14-15H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWPBPKDZZDBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NN=NN2C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
5-(4-BROMOPHENYL)-7-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE

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